molecular formula C22H23N3O B2770591 1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847239-59-2

1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2770591
M. Wt: 345.446
InChI Key: YCKICRHFMWTSCM-UHFFFAOYSA-N
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Description

Benzimidazole and indole derivatives are constituents of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The preparation of imidazol-4-ones, a related compound, has been discussed in various publications . The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding imidazol-4-ones .


Molecular Structure Analysis

Benzimidazole and indole derivatives are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of these derivatives, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .


Chemical Reactions Analysis

Benzimidazole and indole derivatives have been synthesized and screened for various biological activities . They have been used in the synthesis of a variety of compounds, including antiviral agents .


Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Scientific Research Applications

Novel Syntheses and Applications A study by Katritzky et al. (2000) outlines novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, which share structural motifs with the compound . These syntheses involved reactions with Grignard reagents, allylsilanes, and other agents, yielding products with good to excellent yields. This research contributes to the development of methodologies for synthesizing complex molecules with potential pharmaceutical applications (Katritzky, Qiu, He, & Yang, 2000).

Catalysis and Ligand Development Chianese et al. (2009) focused on the synthesis of 1-(pyridin-2-yl)benzimidazolium salts as precursors to N-heterocyclic carbene-pyridine ligands. These ligands, related to the compound of interest, were tested in palladium-catalyzed allylic substitution reactions, aiming to understand the effects of ligand structure on catalysis. This research highlights the compound's potential role in developing new catalysts for organic synthesis (Chianese, Bremer, Wong, & Reynes, 2009).

Anti-Alzheimer's Agents Gupta et al. (2020) explored N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for their potential anti-Alzheimer's activity, illustrating the broader class of compounds' relevance in neurodegenerative disease research. Their findings provide insights into the design and synthesis of novel therapeutic agents based on structural analogs of the compound (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Future Directions

Benzimidazole and indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-3-11-24-15-18(13-21(24)26)22-23-19-9-4-5-10-20(19)25(22)14-17-8-6-7-16(2)12-17/h3-10,12,18H,1,11,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKICRHFMWTSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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